
2-Chloro-4-(3,5-dimethylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3,5-dimethylphenyl)pyridine is an organic compound belonging to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a chlorine atom at the second position and a 3,5-dimethylphenyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,5-dimethylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a cross-coupling reaction between an aryl halide and an organoboron compound, catalyzed by palladium. The reaction conditions are generally mild and tolerant of various functional groups. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired product and regenerating the palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,5-dimethylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in further coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(3,5-dimethylphenyl)pyridine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,5-dimethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenylpyridine: Similar structure but lacks the dimethyl groups on the phenyl ring.
4-(3,5-Dimethylphenyl)pyridine: Similar structure but lacks the chlorine atom.
2-Chloro-4-(2,4-dimethylphenyl)pyridine: Similar structure but with different positions of the methyl groups on the phenyl ring.
Uniqueness
2-Chloro-4-(3,5-dimethylphenyl)pyridine is unique due to the specific positioning of the chlorine atom and the 3,5-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-chloro-4-(3,5-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12ClN/c1-9-5-10(2)7-12(6-9)11-3-4-15-13(14)8-11/h3-8H,1-2H3 |
InChI Key |
UEIIPYFPTOPQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



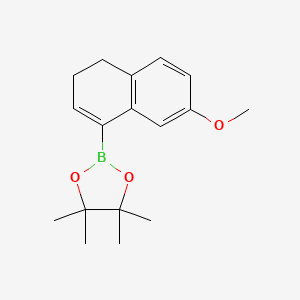
![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
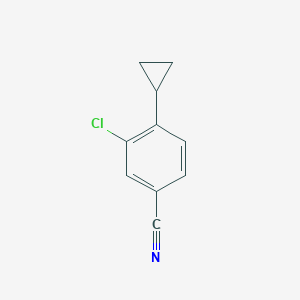
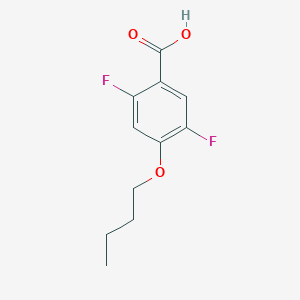
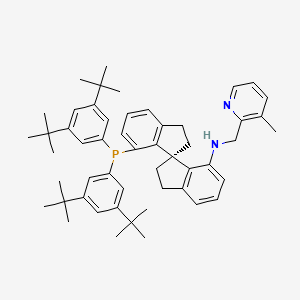
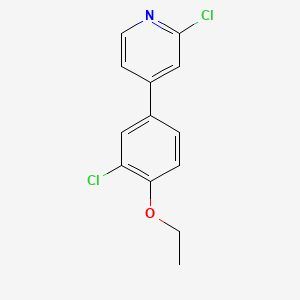

![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
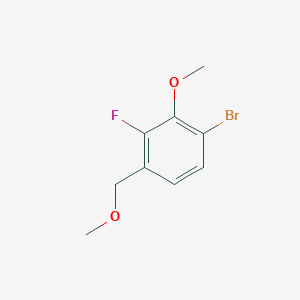
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)

